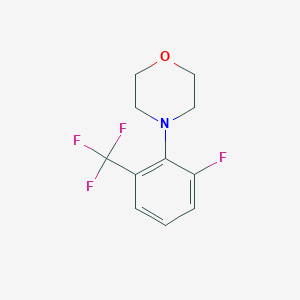

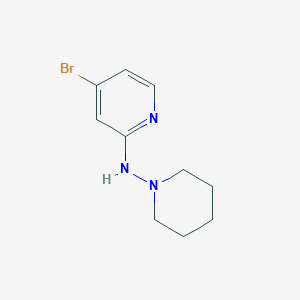

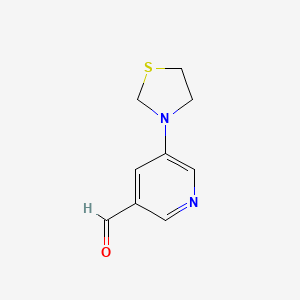

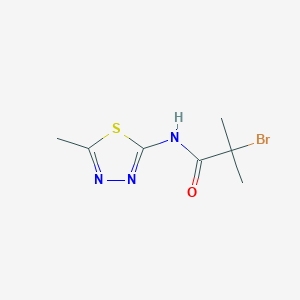

![molecular formula C8H18N6 B1402120 N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide CAS No. 203194-74-5](/img/structure/B1402120.png)

N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide”, there are general methods for the synthesis of similar compounds. For instance, an efficient nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been reported, which affords chiral α-aryl glycines in high yields and enantioselectivities .

Scientific Research Applications

Synthesis and Effect on Biochemiluminescence

Researchers have synthesized biguanides, including N-[amino(imino)methyl]morpholine-4-carboximidamide and N-[amino(imino)methyl]piperidine-1-carboximidamide, and examined their effects on biochemiluminescence (BCL) parameters and reduced glutathione levels in rats under post-ischemic reperfusion conditions. The biguanides demonstrated a dose-dependent action and were found to normalize oxidative stress markers, indicating potential neuroprotective properties (Popova et al., 2011).

Spectroscopic, Structural, and Conformational Studies of Tri-substituted Ureas

Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents were synthesized and studied. These compounds exhibited amino-imino tautomerism for both thiazole and benzothiazole derivatives. The study provides insight into the structural and conformational behavior of these ureas in solution, which is crucial for understanding their biological activity and potential applications (Iriepa & Bellanato, 2013).

Glyoxal-Arginine Modifications

Research identified 5-(4,5-Dihydroxy-2-imino-1-imidazolidinyl)norvaline as the primary product of the reaction between arginine and glyoxal, highlighting the potential involvement of amino(imino)methyl groups in complex biochemical pathways. The study sheds light on the structural and reaction dynamics of such compounds under varying pH and temperature conditions (Glomb & Lang, 2001).

Synthesis of Amides of the N-Methylpiperazine Series

This research focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. The study offers valuable insights into the chemical synthesis and potential applications of compounds containing the N-methylpiperazine moiety, which is structurally related to N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide (Koroleva et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide may also interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets and induce changes that lead to various biological activities .

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities .

Safety and Hazards

Properties

IUPAC Name |

N-(diaminomethylidene)-4-ethylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6/c1-2-13-3-5-14(6-4-13)8(11)12-7(9)10/h2-6H2,1H3,(H5,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZTYRRWVCNPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

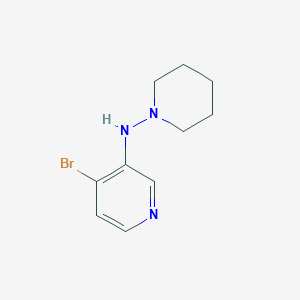

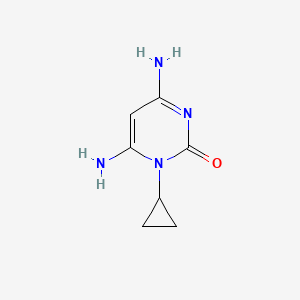

![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)